molecular formula C6H9NO B6154632 2-(isocyanomethyl)oxolane CAS No. 443890-11-7

2-(isocyanomethyl)oxolane

Cat. No.: B6154632
CAS No.: 443890-11-7
M. Wt: 111.1
InChI Key:
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Description

2-(isocyanomethyl)oxolane, also known as 2-(isocyanomethyl)tetrahydrofuran, is a chemical compound with the molecular formula C₆H₉NO. It is a liquid at room temperature and is known for its reactivity due to the presence of the isocyanide functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(isocyanomethyl)oxolane typically involves the reaction of oxetanes with isocyanides. One common method is the catalytic ring-opening of oxetanes in the presence of isocyanides. This reaction can be catalyzed by various metal catalysts, such as indium triflate (In(OTf)₃), under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic processes that ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with optimizations for scalability and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(isocyanomethyl)oxolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(isocyanomethyl)oxolane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and in multicomponent reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing into its potential use in drug design and development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(isocyanomethyl)oxolane involves its reactivity due to the isocyanide group. The isocyanide group exhibits both nucleophilic and electrophilic characteristics, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Similar Compounds

  • 2-(isocyanomethyl)pyridine
  • 2-(isocyanomethyl)benzene
  • 2-(isocyanomethyl)furan

Uniqueness

2-(isocyanomethyl)oxolane is unique due to its tetrahydrofuran ring, which imparts different reactivity and properties compared to other isocyanomethyl derivatives. This makes it particularly useful in the synthesis of specific heterocyclic compounds and in applications requiring the unique properties of the tetrahydrofuran ring .

Properties

CAS No.

443890-11-7

Molecular Formula

C6H9NO

Molecular Weight

111.1

Purity

95

Origin of Product

United States

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